4-fluoro-N-(4-phenoxyphenyl)benzamide
Description
Properties
Molecular Formula |
C19H14FNO2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-fluoro-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14FNO2/c20-15-8-6-14(7-9-15)19(22)21-16-10-12-18(13-11-16)23-17-4-2-1-3-5-17/h1-13H,(H,21,22) |
InChI Key |
IZWDVABSAAJGHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Crystallographic and Intermolecular Interactions
- Halogen Influence : Fluorinated benzamides exhibit distinct packing (planar layers) compared to chloro/bromo analogs (head-to-tail rows) due to weaker F···F interactions .
- Hydrogen Bonding : Short H-bonds involving fluorine (e.g., C—H···F) contribute to stabilization, though weaker (−2.15 to −2.89 kcal/mol) than traditional N—H···O bonds (−6.0 to −8.0 kcal/mol) .
Data Tables
Table 1: Structural and Activity Comparison of Selected Benzamides
| Compound | Benzamide Substituent | N-Aryl Group | Biological Activity |
|---|---|---|---|
| CID890517 | 4-Fluoro | 2-Piperidin-1-ylphenyl | EP2 potentiation (Active) |
| 4-Fluoro-N-(4-fluorophenyl)benzamide | 4-Fluoro | 4-Fluorophenyl | Crystallographic studies |
| TG6–133-1 | 4-Fluoro | 2-(4-Methylpiperidin-1-yl)phenyl | NMR/IR characterization |
Table 2: Crystallographic Parameters
| Compound | Space Group | Unit Cell Parameters (Å, °) |
|---|---|---|
| 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | P21/n | a = 14.094, b = 7.248, c = 14.517, β = 105.116° |
Preparation Methods
Synthesis of 4-Fluorobenzoyl Chloride
4-Fluorobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene. Optimal conditions (reflux for 3–4 h) achieve >95% conversion.
Amide Formation
The acid chloride reacts with 4-phenoxyaniline in the presence of a base (e.g., triethylamine or pyridine) to form the target compound. A typical protocol:
-
Reagents : 4-Fluorobenzoyl chloride (1.2 eq), 4-phenoxyaniline (1 eq), triethylamine (2 eq)
-
Solvent : Dichloromethane (0.1 M)
-
Conditions : 0°C → room temperature, 12 h
Mechanistic Insight : Base scavenges HCl, driving the nucleophilic acyl substitution.
One-Pot Sequential Benzylation and Condensation
A cost-effective approach replaces bromobenzyl intermediates with chlorobenzyl derivatives, as demonstrated in CN102358723A.
Key Steps :
-
Benzylation : 4-Hydroxybenzaldehyde + benzyl chloride → 4-benzyloxybenzaldehyde (K₂CO₃, DMF, 80°C, 6 h)
-
Imine Formation : Reaction with 4-fluoroaniline (EtOH, reflux, 4 h)
-
Oxidation : H₂O₂/FeSO₄ to yield 4-fluoro-N-(4-benzyloxyphenyl)benzamide
-
Debenzylation : H₂/Pd-C → target compound
Advantages :
Ullmann Coupling-Mediated Synthesis
This method constructs the phenoxy-amide scaffold via copper-catalyzed coupling.
Reaction Scheme :
-
Esterification : 2-Iodobenzoic acid → methyl 2-iodobenzoate (H₂SO₄/MeOH)
-
Ullmann Coupling : Methyl 2-iodobenzoate + 4-phenoxyaniline → methyl 2-(4-phenoxyphenylamino)benzoate (CuI, K₂CO₃, DMF, 110°C)
-
Saponification & Amidation : NaOH hydrolysis followed by HATU-mediated coupling with 4-fluorobenzylamine
Performance Metrics :
Hypervalent Iodine Oxidation Strategy
PhIO (iodobenzene diacetate) enables direct oxidation of 2-aryloxybenzamides to 4-hydroxyphenoxy derivatives, which are subsequently fluorinated.
Critical Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Trifluoroacetic acid | +32% vs. THF |
| Oxidant/Substrate | 2:1 | Maximizes conversion |
| Temperature | 25°C | Prevents decomposition |
-
Substrate (1 mmol), PhIO (2 mmol), TFA (5 mL), 24 h → 83% yield
Microwave-Assisted Solid-Phase Synthesis
A high-throughput method employs polymer-supported reagents under microwave irradiation.
Procedure :
-
Resin Functionalization : Wang resin + Fmoc-4-fluorobenzoic acid (DIC/HOBt)
-
Amide Coupling : 4-Phenoxyaniline (DIEA, DMF, 50 W, 100°C, 20 min)
-
Cleavage : TFA/CH₂Cl₂ (95:5)
Advantages :
Comparative Analysis of Methods
Key Observations :
Q & A
Q. What are the recommended synthetic routes for 4-fluoro-N-(4-phenoxyphenyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
- Step 1 : Formation of the benzoyl chloride intermediate from 4-fluorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride .
- Step 2 : Amidation with 4-phenoxyaniline in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under reflux, catalyzed by triethylamine (Et₃N) to neutralize HCl .
- Optimization :
- Solvent : DMF increases reaction efficiency due to higher polarity.
- Temperature : Reflux at 80–100°C improves yield compared to room-temperature reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol achieves >95% purity .
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Higher conversion (~85%) |
| Catalyst | Triethylamine | Reduces side reactions |
| Reaction Time | 12–24 hours | Ensures complete amidation |
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity Analysis :
- HPLC : Reverse-phase C18 column with acetonitrile/water gradient (e.g., 60:40 v/v) at 254 nm UV detection. Purity ≥97% is typical for research-grade material .
- TLC : Ethyl acetate/hexane (3:7) with visualization under UV 254 nm.
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals:
- ¹H: δ 8.0–7.2 ppm (aromatic protons), δ 10.2 ppm (amide NH) .
- ¹³C: δ 165 ppm (C=O), δ 160–110 ppm (aromatic carbons) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch), ~1520 cm⁻¹ (C-F stretch) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 322.3 (calculated: 322.11) .
Q. What are the standard protocols for initial biological activity screening?
- Methodological Answer :
- Antimicrobial Assays :
- MIC Determination : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth. Serial dilutions (1–128 µg/mL) incubated at 37°C for 18–24 hours .
- Enzyme Inhibition :
- Kinase Assays : Fluorescence polarization assays with recombinant enzymes (e.g., EGFR kinase) to measure IC₅₀ values .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (48-hour exposure, IC₅₀ calculation) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s biological targets and mode of action?
- Methodological Answer :
- Target Identification :
- Pull-Down Assays : Biotinylated derivative immobilized on streptavidin beads incubated with cell lysates. Bound proteins identified via LC-MS/MS .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to bacterial PPTase enzymes (e.g., PDB: 1TW7). Key interactions: Fluorine with Lys45, amide with Asp112 .
- Pathway Analysis : RNA-seq or proteomics to detect dysregulated pathways (e.g., fatty acid biosynthesis in bacteria) post-treatment .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Variable Factors :
- Meta-Analysis : Compare datasets using tools like RevMan, adjusting for covariates (e.g., logP, assay type) .
Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- QSAR Modeling :
- Descriptors : Use MOE or PaDEL to calculate logP, polar surface area, and H-bond acceptors .
- Model Training : Partial least squares (PLS) regression on IC₅₀ data for 20+ analogs. Validation via leave-one-out cross-validation (R² > 0.7) .
- Quantum Chemistry : Gaussian 09 to optimize geometries at B3LYP/6-31G* level. Electrostatic potential maps identify nucleophilic/electrophilic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
